molecular formula C19H13BrO3 B14921712 (2E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

(2E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14921712
M. Wt: 369.2 g/mol
InChI Key: BHXYZAKEWZVQNJ-RMKNXTFCSA-N
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Description

(E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated phenyl group and a hydroxylated naphthyl group connected by a propenone linker, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-hydroxy-2-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions to facilitate the formation of the propenone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The propenone linkage can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE: Similar structure but lacks the bromine atom.

    (E)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H13BrO3/c20-14-7-10-17(21)13(11-14)6-9-18(22)16-8-5-12-3-1-2-4-15(12)19(16)23/h1-11,21,23H/b9-6+

InChI Key

BHXYZAKEWZVQNJ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)/C=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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